2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
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Overview
Description
2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves the following steps:
Formation of the Fmoc-protected amino acid: The starting material, 9H-fluoren-9-ylmethanol, is reacted with phosgene to form the Fmoc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine with an Fmoc protecting group.
Fmoc-Ala-OH: Alanine with an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Lysine with both Fmoc and Boc protecting groups.
Uniqueness
2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is unique due to its specific structure, which includes a butanoic acid backbone and an Fmoc protecting group. This combination makes it particularly useful in the synthesis of peptides with specific sequences and properties .
Properties
IUPAC Name |
2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-17(18(22)23)9-10-21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHFSHBIZGRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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